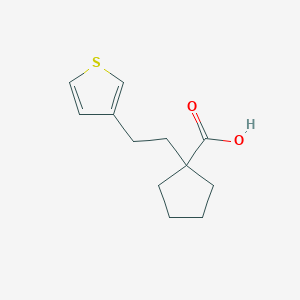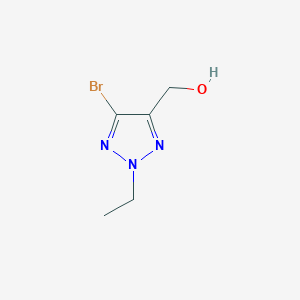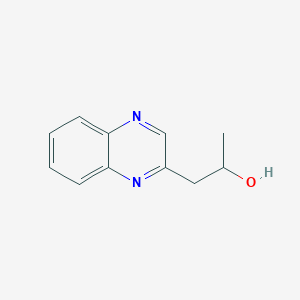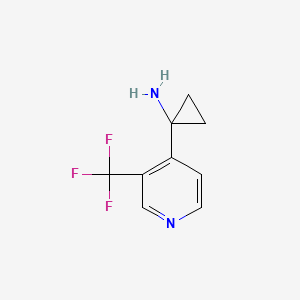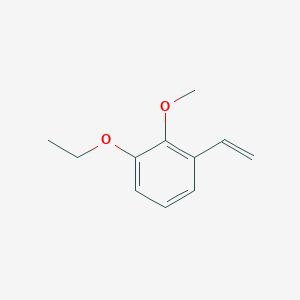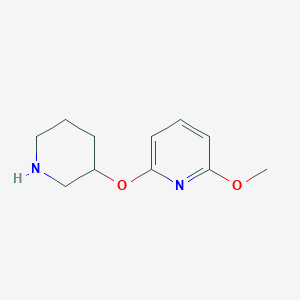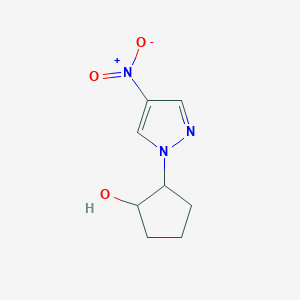
3-(Perfluorophenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Perfluorophenyl)propanenitrile is an organic compound characterized by the presence of a perfluorinated phenyl group attached to a propanenitrile moiety. This compound is of significant interest due to its unique chemical properties, which are influenced by the highly electronegative fluorine atoms in the perfluorophenyl group. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Perfluorophenyl)propanenitrile typically involves the reaction of perfluorobenzene with a suitable nitrile precursor. One common method is the nucleophilic substitution reaction where perfluorobenzene reacts with a propanenitrile derivative under controlled conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Perfluorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The perfluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of perfluorophenyl carboxylic acids.
Reduction: Formation of 3-(Perfluorophenyl)propanamine.
Substitution: Various substituted perfluorophenyl derivatives.
Scientific Research Applications
3-(Perfluorophenyl)propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 3-(Perfluorophenyl)propanenitrile is primarily influenced by the electron-withdrawing effects of the perfluorophenyl group. This effect can alter the reactivity of the nitrile group, making it more susceptible to nucleophilic attack. The compound can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Propionitrile: A simple aliphatic nitrile with similar reactivity but lacking the perfluorinated aromatic ring.
Acetonitrile: Another simple nitrile, commonly used as a solvent in organic synthesis.
Aminopropionitrile: Contains an amino group, offering different reactivity compared to 3-(Perfluorophenyl)propanenitrile
Uniqueness: this compound stands out due to its perfluorinated aromatic ring, which imparts unique chemical properties such as high electronegativity, thermal stability, and resistance to chemical degradation. These properties make it particularly valuable in applications requiring robust and stable compounds.
Properties
Molecular Formula |
C9H4F5N |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
3-(2,3,4,5,6-pentafluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H4F5N/c10-5-4(2-1-3-15)6(11)8(13)9(14)7(5)12/h1-2H2 |
InChI Key |
WWFWBAVZSKWVHN-UHFFFAOYSA-N |
Canonical SMILES |
C(CC1=C(C(=C(C(=C1F)F)F)F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


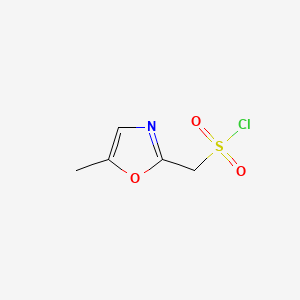
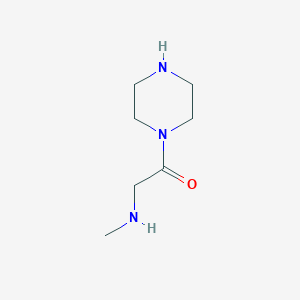
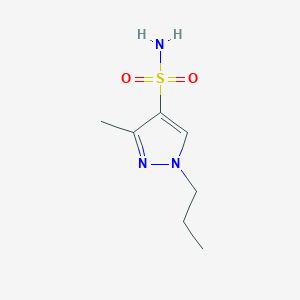
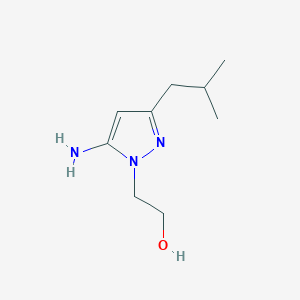
![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13523927.png)
